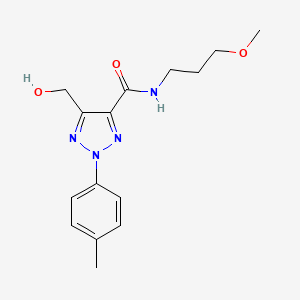![molecular formula C24H30N4O4 B11377680 3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11377680.png)
3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure is a benzimidazole , which consists of a benzene ring fused to an imidazole ring.
- It contains two methoxy (OCH₃) groups at positions 3 and 4 on the benzene ring.
- Attached to the benzimidazole ring is a morpholine group (N-(2-morpholin-4-ylmethyl)).
- The propan-2-yl group (isopropyl) is also part of the compound.
- Overall, this compound exhibits interesting structural features, combining benzimidazole, methoxy, morpholine, and isopropyl moieties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may vary, but they would likely employ efficient synthetic strategies to achieve high yields.
Chemical Reactions Analysis
- Reactions involving this compound could include:
Substitution reactions: For example, replacing a hydrogen atom with another functional group.
Oxidation or reduction reactions: Modifying the oxidation state of specific atoms.
Condensation reactions: Forming bonds between different parts of the molecule.
- Common reagents might include Lewis acids, bases, and various catalysts.
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets.
- Potential pathways could include inhibition of enzymes, modulation of cell signaling, or interference with cellular processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. benzimidazole derivatives are common in medicinal chemistry.
- Researchers would compare its properties (e.g., solubility, toxicity, stability) with other related molecules.
For more information, you can refer to the research articles on related compounds such as 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine and 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]aniline . The efficacy and selectivity of ELC5 (a similar compound) are comparable to isoproturon .
Properties
Molecular Formula |
C24H30N4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C24H30N4O4/c1-16(2)28-20-7-6-18(14-19(20)26-23(28)15-27-9-11-32-12-10-27)25-24(29)17-5-8-21(30-3)22(13-17)31-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,29) |
InChI Key |
RMHONJFGAIJKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377597.png)
![2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11377602.png)
![2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B11377607.png)

![5-Ethyl-2-(4-hydroxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11377621.png)

![5-[(2-methoxy-4-{[(2-methylpropyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11377632.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11377635.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11377640.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B11377648.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide](/img/structure/B11377650.png)
![1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377667.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11377669.png)
![2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377691.png)
